1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1179969-67-5
VCID: VC3361456
InChI: InChI=1S/C10H12N4/c11-10-5-8-14(13-10)7-4-9-3-1-2-6-12-9/h1-3,5-6,8H,4,7H2,(H2,11,13)
SMILES: C1=CC=NC(=C1)CCN2C=CC(=N2)N
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol

1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine

CAS No.: 1179969-67-5

Cat. No.: VC3361456

Molecular Formula: C10H12N4

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine - 1179969-67-5

Specification

CAS No. 1179969-67-5
Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
IUPAC Name 1-(2-pyridin-2-ylethyl)pyrazol-3-amine
Standard InChI InChI=1S/C10H12N4/c11-10-5-8-14(13-10)7-4-9-3-1-2-6-12-9/h1-3,5-6,8H,4,7H2,(H2,11,13)
Standard InChI Key FIHPZMCVXQPBTG-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CCN2C=CC(=N2)N
Canonical SMILES C1=CC=NC(=C1)CCN2C=CC(=N2)N

Introduction

Chemical Structure and Properties

Structural Characteristics

1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine features a pyrazole ring with an amino group at the 3-position and a 2-pyridinylethyl substituent at the N1 position. This creates a molecule with multiple functional groups that contribute to its distinct chemical and biological properties. The compound belongs to the broader class of pyrazolamines, which are derivatives of pyrazole containing an amino group. The structural arrangement includes a five-membered pyrazole heterocycle with two nitrogen atoms connected via an ethyl chain to a six-membered pyridine ring with the nitrogen at the 2-position.

Physical and Chemical Properties

Based on structural similarity to related compounds, the following properties can be established:

Table 1: Physicochemical Properties of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine

PropertyValueNotes
Molecular FormulaC₁₀H₁₂N₄Same as related pyridinylethyl pyrazolamine isomers
Molecular Weight188.23 g/molCalculated based on atomic weights
AppearanceLikely crystalline solidBased on similar compounds
SolubilitySoluble in organic solventsExpected to be soluble in methanol, DMSO, dichloromethane
LogPApproximately 0.8-1.2Estimated based on similar structures
PSA57-60 ŲEstimated based on similar structures

The compound contains multiple reactive sites, including:

  • The primary amine group at the 3-position of pyrazole, which can participate in nucleophilic reactions

  • The pyridine nitrogen, which can act as a hydrogen bond acceptor or coordinate with metals

  • The pyrazole nitrogens, which contribute to the compound's basicity and potential for hydrogen bonding

Synthesis Methods

Synthetic Routes

The synthesis of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine can be achieved through several approaches, drawing from established methods for similar compounds.

Table 2: Potential Synthetic Routes for 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine

MethodKey ReagentsConditionsAdvantages
N-alkylation3-aminopyrazole, 2-(2-bromoethyl)pyridineBase (K₂CO₃), DMF, 60-80°CStraightforward, moderate yields
CondensationPyrazole hydrazine derivatives, suitable pyridine precursorsReflux conditions, catalystsVersatility, access to various substitution patterns
Reductive aminationPyrazole aldehyde derivatives, 2-aminoethylpyridineNaBH₄ or NaBH₃CN, methanolMild conditions, good selectivity

A typical synthetic approach might involve the reaction of 3-aminopyrazole with 2-(2-bromoethyl)pyridine under basic conditions. The nitrogen at position 1 of the pyrazole ring acts as a nucleophile, displacing the bromine to form the desired ethyl linkage to the pyridine ring.

Reaction Conditions and Optimization

The synthesis requires careful control of reaction conditions to ensure selectivity for the desired product. Key considerations include:

  • Temperature control (typically 60-80°C) to promote N-alkylation while minimizing side reactions

  • Selection of appropriate solvent systems (DMF, acetonitrile) to facilitate dissolution of starting materials

  • Use of bases such as potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen

  • Purification methods including recrystallization or column chromatography to isolate the target compound

Mechanism of Action and Biological Activity

Structure-Activity Relationships

The biological activity of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine would be expected to depend on several structural features:

Table 3: Structure-Activity Relationship Determinants

These structure-activity relationships suggest that subtle modifications to the basic structure could significantly alter the compound's biological profile, making it a potential scaffold for medicinal chemistry exploration.

Applications in Research and Development

Medicinal Chemistry Applications

1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine represents a potentially valuable scaffold in drug discovery efforts. Similar heterocyclic compounds have been explored for various therapeutic applications including:

  • Anticancer activity through enzyme inhibition pathways

  • Anti-inflammatory properties via modulation of cytokine production

  • Antimicrobial activity against various bacterial and fungal pathogens

  • Neuroprotective effects through interaction with central nervous system targets

The presence of multiple functional groups provides opportunities for derivatization to optimize pharmacokinetic and pharmacodynamic properties.

Building Block in Organic Synthesis

Beyond its potential biological applications, 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine serves as a versatile intermediate for the synthesis of more complex heterocyclic systems. The amino group at the 3-position of the pyrazole ring provides a convenient handle for further functionalization, including:

  • Formation of amides and sulfonamides

  • Coupling reactions to introduce additional aromatic or heterocyclic groups

  • Conversion to diazonium salts for subsequent transformation

  • Incorporation into fused ring systems such as pyrazolo[1,5-a]pyrimidines

Comparative Analysis with Related Compounds

Structural Analogues and Isomers

Several structural analogues of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine have been reported in the literature, each with distinct properties and potential applications.

Table 4: Comparison of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine with Related Compounds

CompoundKey Structural DifferenceNotable Properties
1-[2-(Pyridin-3-yl)ethyl]-1H-pyrazol-4-amineDifferent pyridine-N position (3 vs. 2) and pyrazole-amine position (4 vs. 3)Different electronic distribution and hydrogen bonding pattern
1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-3-amineDifferent pyridine-N position (4 vs. 2)Altered electronic properties while maintaining same pyrazole substitution
1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amineShorter linker (methyl vs. ethyl)Reduced conformational flexibility, different spatial arrangement
1-Pyridin-2-ylpyrazol-3-amineDirect attachment (no linker)More rigid structure, significantly altered spatial arrangement

These structural variations can significantly impact the compounds' physicochemical properties, binding affinities, and biological activities, highlighting the importance of precise structural control in developing effective molecular tools or potential therapeutic agents.

Electronic and Steric Considerations

The position of the nitrogen atom in the pyridine ring (ortho, meta, or para to the ethyl linker) influences the electronic distribution across the molecule, affecting properties such as:

Similarly, the length of the linker between the pyrazole and pyridine rings impacts the compound's conformational flexibility and the spatial relationship between the two heterocyclic systems.

Analytical Characterization

Spectroscopic Analysis

Characterization of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine typically involves multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR would show characteristic signals for pyrazole and pyridine aromatic protons

    • ¹³C NMR would confirm the carbon framework and functional group arrangement

  • Mass Spectrometry

    • Molecular ion peak at m/z 188 (corresponding to C₁₀H₁₂N₄)

    • Fragmentation pattern showing characteristic cleavage of the ethyl linker

  • Infrared Spectroscopy

    • N-H stretching bands from the primary amine (3300-3500 cm⁻¹)

    • C=N and C=C stretching bands for the aromatic and heterocyclic systems (1400-1600 cm⁻¹)

These spectroscopic fingerprints provide definitive structural confirmation and purity assessment.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purification and analysis of heterocyclic compounds like 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine. Typical conditions might include:

  • Reverse-phase HPLC using C18 columns

  • Mobile phases consisting of acetonitrile/water mixtures with appropriate buffers

  • UV detection at wavelengths corresponding to the compound's absorption maxima (typically 240-280 nm)

Future Research Directions

The continued exploration of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine and related compounds presents several promising research avenues:

  • Investigation of structure-activity relationships through systematic modification of the basic scaffold

  • Development of more efficient synthetic routes with improved yields and selectivity

  • Exploration of potential biological activities through comprehensive screening programs

  • Application as building blocks for the synthesis of more complex heterocyclic systems with tailored properties

  • Coordination chemistry studies exploiting the compound's potential as a multidentate ligand

These research directions could significantly expand our understanding of this compound class and potentially lead to valuable applications in medicinal chemistry, materials science, and catalysis.

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